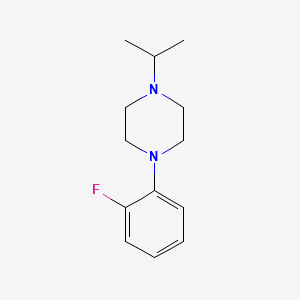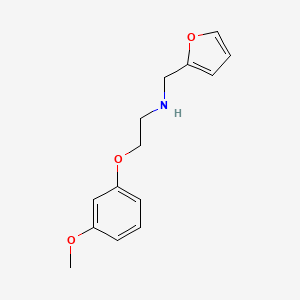
Cambridge id 7008311
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cambridge id 7008311 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of specific reagents and conditions.
Wirkmechanismus
The mechanism of action of Cambridge id 7008311 is not fully understood. However, it is believed to exert its effects by modulating specific signaling pathways in cells. It has been shown to inhibit the activity of specific enzymes and proteins that are involved in inflammatory and cancerous processes.
Biochemical and physiological effects:
Cambridge id 7008311 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, it has been shown to have a protective effect on cells against various stressors.
Vorteile Und Einschränkungen Für Laborexperimente
Cambridge id 7008311 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is relatively inexpensive. However, its use in lab experiments is limited by its solubility and stability in various solvents. It also requires expertise in organic chemistry to synthesize and handle.
Zukünftige Richtungen
There are several future directions for the study of Cambridge id 7008311. It has potential applications in the development of new drugs for the treatment of inflammatory and cancerous diseases. It can also be studied for its potential use in drug delivery systems and as a contrast agent in medical imaging. Additionally, it can be further studied for its effects on specific signaling pathways in cells and its interactions with other compounds.
In conclusion, Cambridge id 7008311 is a chemical compound that has potential applications in various fields of scientific research. Its unique synthesis method, mechanism of action, and biochemical and physiological effects make it an attractive candidate for further study. Its advantages and limitations for lab experiments must be considered when using it in research. Further studies are necessary to fully understand its potential applications and mechanisms of action.
Synthesemethoden
Cambridge id 7008311 is synthesized using a multi-step reaction process that involves the use of specific reagents and conditions. The synthesis method is complex and requires expertise in organic chemistry. The first step involves the reaction of a specific alcohol with a carboxylic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that involve the use of various reagents and conditions. The final product is purified using chromatography techniques to obtain Cambridge id 7008311.
Wissenschaftliche Forschungsanwendungen
Cambridge id 7008311 has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in drug delivery systems and as a contrast agent in medical imaging. Additionally, it has been studied for its use in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(3-methoxyphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-16-12-4-2-5-13(10-12)18-9-7-15-11-14-6-3-8-17-14/h2-6,8,10,15H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAHMGJNJIZYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7008311 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

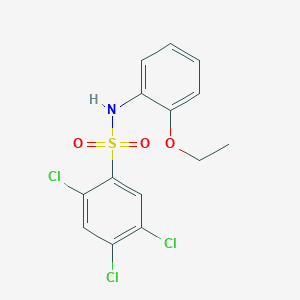
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
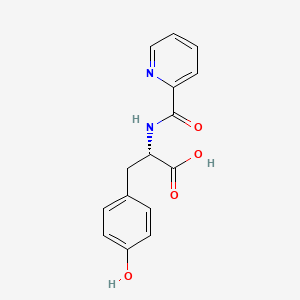
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
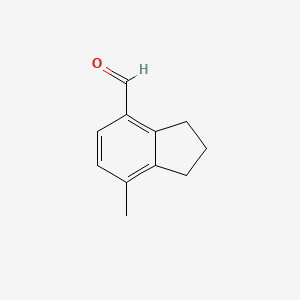
![8-Methyl-3-[[methyl-[(1-phenylpyrazol-4-yl)methyl]amino]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463538.png)
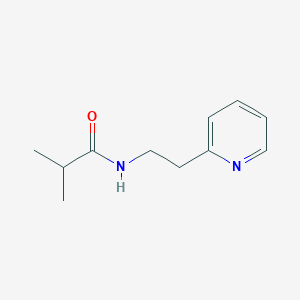
![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)

